N-[(1E)-2-{[(2E)-2-(hydroxyimino)cyclopentyl]methyl}cyclopentylidene]hydroxylamine
Description
N-[(1E)-2-{[(2E)-2-(Hydroxyimino)cyclopentyl]methyl}cyclopentylidene]hydroxylamine (hereafter referred to as the target compound) is a bicyclic hydroxylamine derivative characterized by two cyclopentyl rings linked via a methyl group. Its structure features an (E)-configured imine (C=N) group in each cyclopentylidene moiety and a hydroxylamine (-NHOH) substituent (Fig. 1). This compound is part of a broader class of hydroxylamine and imine derivatives, which are notable for their roles in coordination chemistry, catalysis, and pharmaceutical intermediates .
The synthesis of such compounds typically involves cyclization reactions or condensation of hydroxylamine derivatives with carbonyl precursors.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(NZ)-N-[2-[[(2Z)-2-hydroxyiminocyclopentyl]methyl]cyclopentylidene]hydroxylamine |
InChI |
InChI=1S/C11H18N2O2/c14-12-10-5-1-3-8(10)7-9-4-2-6-11(9)13-15/h8-9,14-15H,1-7H2/b12-10-,13-11- |
InChI Key |
JUXFUPRYYBKRHQ-MIMPSMLTSA-N |
Isomeric SMILES |
C1C/C(=N/O)/C(C1)CC2/C(=N\O)/CCC2 |
Canonical SMILES |
C1CC(C(=NO)C1)CC2CCCC2=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2-{[(2E)-2-(hydroxyimino)cyclopentyl]methyl}cyclopentylidene]hydroxylamine typically involves multiple steps. One common method includes the reaction of cyclopentanone with hydroxylamine hydrochloride to form the oxime derivative. This intermediate is then subjected to further reactions involving cyclopentylmethyl halides under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-2-{[(2E)-2-(hydroxyimino)cyclopentyl]methyl}cyclopentylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopentyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted cyclopentyl compounds.
Scientific Research Applications
N-[(1E)-2-{[(2E)-2-(hydroxyimino)cyclopentyl]methyl}cyclopentylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(1E)-2-{[(2E)-2-(hydroxyimino)cyclopentyl]methyl}cyclopentylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. Additionally, the compound may interact with DNA and other nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural and functional similarities with several classes of molecules, including imines, hydroxylamine derivatives, and bicyclic systems. Below is a detailed comparison:
Table 1: Structural and Functional Group Comparison
*Note: The C=N bond length in the target compound is inferred from structurally similar imines (e.g., 1.286 Å in 2-(N-benzyl-α-iminoethyl)phenol) .
Key Comparisons
Functional Groups and Reactivity: The target compound’s hydroxylamine group (-NHOH) distinguishes it from analogs like 490-M18 (carboxylic acid) and acetamide derivatives . Hydroxylamine derivatives are redox-active and prone to oxidation, whereas acetamides exhibit greater stability under physiological conditions.
Structural Complexity :
- The bicyclic cyclopentyl framework of the target compound introduces steric hindrance absent in simpler phenyl-based analogs (e.g., 490-M18). This may reduce reactivity in nucleophilic substitutions but enhance stability in hydrophobic environments .
- Linear analogs like (E)-N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine lack cyclization, resulting in more flexible conformations .
Synthetic Pathways: Hydroxylamine hydrochloride is a common reagent for introducing hydroxyimino groups in compounds like 490-M56 and quinazoline 3-oxides . Similar methods likely apply to the target compound. In contrast, acetamide derivatives (e.g., 490-M19) are synthesized via acylation and subsequent cyclization, highlighting divergent synthetic strategies for functional group incorporation .
Biological and Industrial Relevance: Hydroxyimino acetamides (e.g., ) are explored for antimicrobial activity, while bicyclic hydroxylamines like the target compound may serve as intermediates in drug design (e.g., cephalosporin analogs in ) . Imine derivatives are widely used in catalysis; the target compound’s rigid bicyclic structure could optimize ligand geometry in metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
